5'-BENZYL 3'-METHYL 6'-AMINO-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-3',5'-DICARBOXYLATE
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Overview
Description
5’-Benzyl 3’-Methyl 6’-Amino-2’-Methyl-2-Oxo-1,2-Dihydrospiro[Indole-3,4’-Pyran]-3’,5’-Dicarboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The indole and pyran rings in this compound contribute to its significant biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Benzyl 3’-Methyl 6’-Amino-2’-Methyl-2-Oxo-1,2-Dihydrospiro[Indole-3,4’-Pyran]-3’,5’-Dicarboxylate typically involves multi-step reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The pyran ring can be formed through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the spiro compound. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining attention in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5’-Benzyl 3’-Methyl 6’-Amino-2’-Methyl-2-Oxo-1,2-Dihydrospiro[Indole-3,4’-Pyran]-3’,5’-Dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
5’-Benzyl 3’-Methyl 6’-Amino-2’-Methyl-2-Oxo-1,2-Dihydrospiro[Indole-3,4’-Pyran]-3’,5’-Dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 5’-Benzyl 3’-Methyl 6’-Amino-2’-Methyl-2-Oxo-1,2-Dihydrospiro[Indole-3,4’-Pyran]-3’,5’-Dicarboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Indole-3-Carboxaldehyde: Shares the indole ring but lacks the spiro structure.
Spirooxindoles: Similar spiro structure but different substituents on the rings.
Uniqueness
5’-Benzyl 3’-Methyl 6’-Amino-2’-Methyl-2-Oxo-1,2-Dihydrospiro[Indole-3,4’-Pyran]-3’,5’-Dicarboxylate is unique due to its specific combination of the indole and pyran rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-O'-benzyl 5-O'-methyl 2'-amino-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c1-13-17(20(26)29-2)23(15-10-6-7-11-16(15)25-22(23)28)18(19(24)31-13)21(27)30-12-14-8-4-3-5-9-14/h3-11H,12,24H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNWNWNMGCDHHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C(=O)OCC4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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